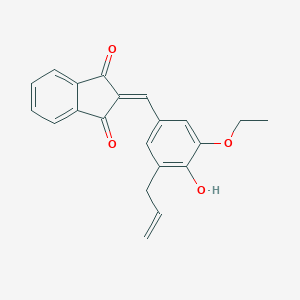![molecular formula C24H27N3O3S2 B302543 4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B302543.png)
4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mecanismo De Acción
BPTES selectively inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is a critical step in cancer cell metabolism. Glutamine is an essential nutrient for cancer cells, and its metabolism is crucial for the growth and survival of cancer cells. By inhibiting glutaminase, BPTES disrupts the metabolism of cancer cells, leading to their death. BPTES has also been shown to inhibit the growth of cancer stem cells, which are responsible for the recurrence of cancer after treatment.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, BPTES has been shown to reduce the levels of glutamate and increase the levels of glutamine, leading to the disruption of cancer cell metabolism. BPTES has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In animal studies, BPTES has been shown to reduce tumor growth and increase survival rates in mice with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES has several advantages for lab experiments, including its selective inhibition of glutaminase, which makes it an ideal tool for studying the role of glutaminase in cancer cell metabolism and other diseases. However, BPTES has some limitations, including its complex synthesis process, which requires expertise in synthetic chemistry. Additionally, BPTES has low solubility in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of BPTES. One area of research is the development of more potent and selective glutaminase inhibitors that can be used in cancer treatment. Another area of research is the study of the role of glutaminase in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to understand the mechanism of action of BPTES and its potential side effects in humans.
Conclusion:
BPTES is a chemical compound that has shown significant potential in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and metabolic disorders. Its selective inhibition of glutaminase makes it an ideal tool for studying the role of glutaminase in these diseases. However, further studies are needed to understand its mechanism of action and potential side effects in humans. The development of more potent and selective glutaminase inhibitors could lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of BPTES involves a multi-step process that includes the reaction of 2-mercaptobenzothiazole with 2-bromoacetic acid to form 2-(2-carboxyethylthio)benzothiazole. Further reaction of this compound with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone and 4-bromoaniline leads to the formation of BPTES. The synthesis process of BPTES is complex and requires expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
BPTES has shown potential in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and metabolic disorders. In cancer treatment, BPTES has been shown to selectively inhibit the growth of cancer cells by targeting glutaminase, an enzyme that is essential for the growth and survival of cancer cells. BPTES has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where glutaminase plays a critical role in the progression of these diseases. Additionally, BPTES has been studied for its potential in treating metabolic disorders such as obesity and diabetes, where glutaminase plays a role in regulating glucose metabolism.
Propiedades
Nombre del producto |
4-butoxy-N-{2-[(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide |
|---|---|
Fórmula molecular |
C24H27N3O3S2 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
4-butoxy-N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-2-3-14-30-19-9-6-17(7-10-19)23(29)25-18-8-11-20-21(15-18)32-24(26-20)31-16-22(28)27-12-4-5-13-27/h6-11,15H,2-5,12-14,16H2,1H3,(H,25,29) |
Clave InChI |
BUZAZSJYWBSDAA-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCCC4 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,5-dimethoxyphenyl)-10-(4-pyridinylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302460.png)
![4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B302462.png)
![2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B302463.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B302464.png)
![1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302467.png)

![1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302471.png)
![2-chloro-4-{3-[(1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302472.png)
![ethyl 2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302477.png)
![ethyl 5-(4-chlorophenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302478.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302479.png)
![N-benzyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302480.png)
![3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302482.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302483.png)